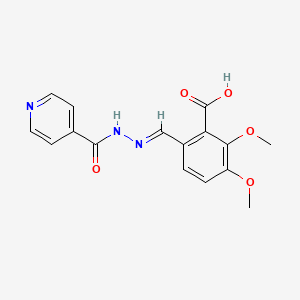
Opiniazide
描述
Opiniazide is a compound used for the treatment of meningeal tuberculosis in both adults and children . Its chemical formula is C16H15N3O5 , and it has a molecular weight of 329.31 g/mol . The theoretical analysis reveals that it consists of 58.36% carbon © , 4.59% hydrogen (H) , 12.76% nitrogen (N) , and 24.29% oxygen (O) .
Molecular Structure Analysis
Opiniazide’s molecular structure consists of a 16-carbon backbone , with nitrogen and oxygen atoms forming part of its heterocyclic ring system. The exact arrangement of atoms and bonds can be visualized using its Standard InChI representation: InChI=1S/C16H15N3O5 .
科学研究应用
Treatment of Meningeal Tuberculosis
Opiniazide, known as Saluzid, has been historically used in the treatment of meningeal tuberculosis . This application is significant due to the compound’s ability to penetrate the meninges, the protective membranes covering the brain and spinal cord, where it exerts its therapeutic effects .
Molecular Research
The molecular formula of Opiniazide, C16H15N3O5 , and its percent composition—C 58.36% , H 4.59% , N 12.76% , O 24.29% —make it a subject of interest in molecular research. Studies may focus on its synthesis, degradation, and interaction with other biological molecules .
AI-Powered Research Tools
作用机制
Target of Action
Opiniazide, also known as Saluzid, is primarily used for the treatment of mycobacterial infections, most commonly tuberculosis . The primary target of Opiniazide is the bacterial enzyme KatG , a catalase-peroxidase enzyme in Mycobacterium tuberculosis .
Mode of Action
Opiniazide is a prodrug and must be activated by bacterial catalase . Specifically, activation is associated with the reduction of the mycobacterial ferric KatG catalase-peroxidase by hydrazine and reaction with oxygen to form an oxyferrous enzyme complex . This interaction with its targets results in the inhibition of mycolic acid synthesis, which interferes with cell wall synthesis, thereby producing a bactericidal effect .
Biochemical Pathways
The affected biochemical pathway is the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall . By inhibiting mycolic acid synthesis, Opiniazide disrupts the integrity of the cell wall, leading to bacterial cell death .
Pharmacokinetics
It is known that the drug’s efficacy can be influenced by the patient’s nat2 genotype . Patients with a slow NAT2 genotype have higher Opiniazide exposure and a lower estimate of oral clearance .
Result of Action
The molecular and cellular effects of Opiniazide’s action result in the death of the mycobacteria. By inhibiting the synthesis of mycolic acids, an essential component of the mycobacterial cell wall, Opiniazide disrupts the integrity of the cell wall, leading to bacterial cell death .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Opiniazide. It is known that epigenetic changes, which can be influenced by environmental factors, can affect the pharmacokinetics and pharmacodynamics of various drugs . Therefore, it is plausible that environmental factors could also influence the action of Opiniazide.
属性
IUPAC Name |
2,3-dimethoxy-6-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O5/c1-23-12-4-3-11(13(16(21)22)14(12)24-2)9-18-19-15(20)10-5-7-17-8-6-10/h3-9H,1-2H3,(H,19,20)(H,21,22)/b18-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSYFNANHKYNZNI-GIJQJNRQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=NNC(=O)C2=CC=NC=C2)C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=C(C=C1)/C=N/NC(=O)C2=CC=NC=C2)C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>49.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26658360 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Opiniazide | |
CAS RN |
2779-55-7 | |
| Record name | Opiniazide [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002779557 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | OPINIAZIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KD4681N5W4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



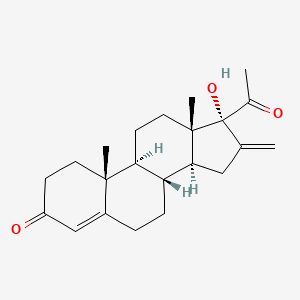
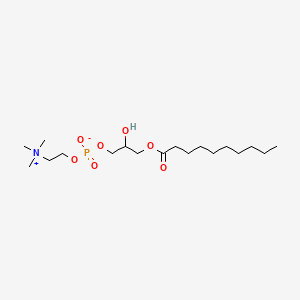
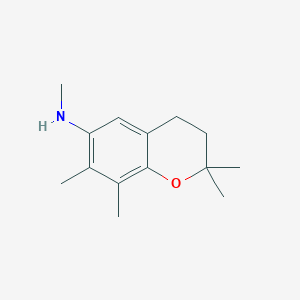

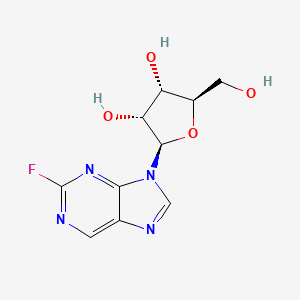

![4-Oxa-1-azabicyclo[3.2.0]heptan-7-one](/img/structure/B1200142.png)
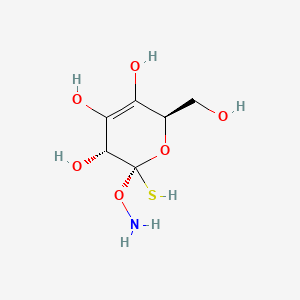
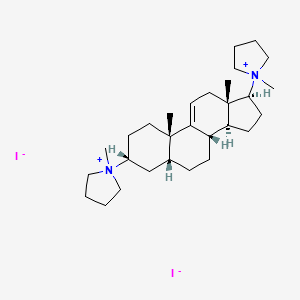
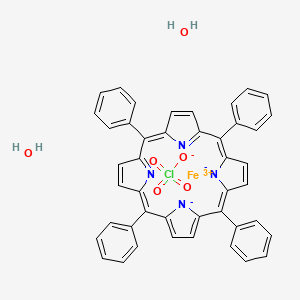
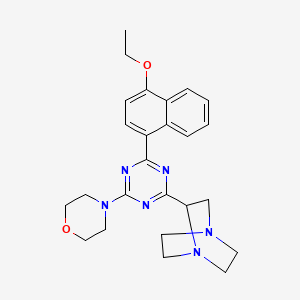
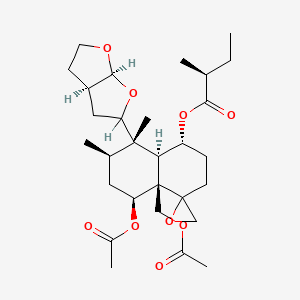
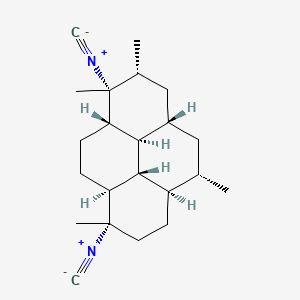
![Ethanesulfonic acid,3,2-oxaphosphorin-4-yl]thio]-, P-oxide, compd. with cyclohexamine (1:1)](/img/structure/B1200153.png)